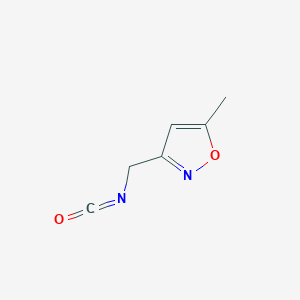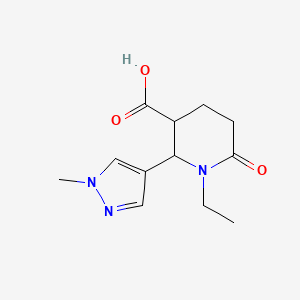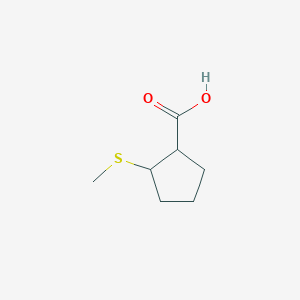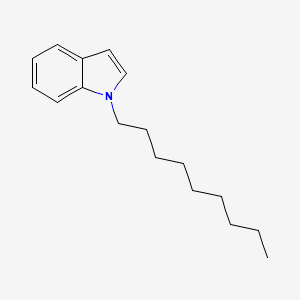
4-ブロモ-2-(トリメチルシリル)チオフェン
説明
4-Bromo-2-(trimethylsilyl)thiophene is an organosilicon compound characterized by the presence of a bromine atom and a trimethylsilyl group attached to a thiophene ring Thiophenes are sulfur-containing heterocycles that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Halogenation: The thiophene ring can be halogenated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.
Industrial Production Methods: The industrial production of 4-Bromo-2-(trimethylsilyl)thiophene typically involves large-scale halogenation and silylation reactions under controlled conditions to ensure high yield and purity. These processes are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form various oxidized products, such as sulfoxides and sulfones.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of 4-hydroxy-2-(trimethylsilyl)thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-hydroxy-2-(trimethylsilyl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-(trimethylsilyl)thiophene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of materials and chemicals with specific properties.
作用機序
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
The mode of action of 4-Bromo-2-(trimethylsilyl)thiophene is largely dependent on the specific chemical reaction it is involved in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this context, 4-Bromo-2-(trimethylsilyl)thiophene would interact with a boron reagent and a palladium catalyst to form a new organic compound .
Result of Action
The molecular and cellular effects of 4-Bromo-2-(trimethylsilyl)thiophene are largely dependent on the specific reaction it is used in and the resulting product. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trimethylsilyl)thiophene can be influenced by various environmental factors. For instance, it is sensitive to light, air, and heat, and should be stored under inert gas at a temperature between 0-10°C . These conditions help to preserve its reactivity and prevent unwanted side reactions.
生化学分析
Biochemical Properties
4-Bromo-2-(trimethylsilyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconductors and other silicon-based compounds . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(trimethylsilyl)thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent.
類似化合物との比較
2-(Trimethylsilyl)thiophene: Lacks the bromine atom.
4-Bromothiophene: Lacks the trimethylsilyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(4-bromothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJATTVQJWOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-61-9 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)




